molecular formula C8H14N2O B12955451 1-(3-Aminopiperidin-1-yl)prop-2-en-1-one

1-(3-Aminopiperidin-1-yl)prop-2-en-1-one

Cat. No.: B12955451
M. Wt: 154.21 g/mol
InChI Key: PEXKXXDOKRZDFT-UHFFFAOYSA-N
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Description

1-(3-Aminopiperidin-1-yl)prop-2-en-1-one is an organic compound with the molecular formula C8H14N2O It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Aminopiperidin-1-yl)prop-2-en-1-one can be synthesized through several methods. One common approach involves the reaction of 3-aminopiperidine with propargyl bromide under basic conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminopiperidin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles replace hydrogen atoms or other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed:

Scientific Research Applications

1-(3-Aminopiperidin-1-yl)prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Aminopiperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, altering the activity of these targets. For example, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

    1-(3-Aminopiperidin-1-yl)propan-2-one: Similar structure but with a saturated carbon chain.

    1-(3-Aminopiperidin-1-yl)but-2-en-1-one: Similar structure but with an extended carbon chain.

    1-(3-Aminopiperidin-1-yl)prop-2-en-1-ol: Similar structure but with a hydroxyl group instead of a carbonyl group.

Uniqueness: 1-(3-Aminopiperidin-1-yl)prop-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of both an amino group and an enone moiety allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

1-(3-aminopiperidin-1-yl)prop-2-en-1-one

InChI

InChI=1S/C8H14N2O/c1-2-8(11)10-5-3-4-7(9)6-10/h2,7H,1,3-6,9H2

InChI Key

PEXKXXDOKRZDFT-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N1CCCC(C1)N

Origin of Product

United States

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